4-(2,5-Dihydroxyphenyl)butanoic acid
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Overview
Description
4-(2,5-Dihydroxyphenyl)butanoic acid is an organic compound with the molecular formula C10H12O4 and a molecular weight of 196.2 g/mol This compound is characterized by the presence of a butanoic acid chain attached to a phenyl ring substituted with two hydroxyl groups at the 2 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,5-Dihydroxyphenyl)butanoic acid typically involves multi-step reactions. One common method includes the diazotization of an appropriate precursor followed by reduction using aqueous sodium dithionite solution . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 4-(2,5-Dihydroxyphenyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups on the phenyl ring can be oxidized to form quinones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted phenylbutanoic acid derivatives.
Scientific Research Applications
4-(2,5-Dihydroxyphenyl)butanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-(2,5-Dihydroxyphenyl)butanoic acid involves its interaction with various molecular targets and pathways. The hydroxyl groups on the phenyl ring can scavenge free radicals, thereby exhibiting antioxidant properties. Additionally, the compound can modulate signaling pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
3,4-Dihydroxyphenylacetic acid: A metabolite of dopamine with similar hydroxyl group substitution on the phenyl ring.
Phenylbutyric acid: A compound with a similar butanoic acid chain but without the hydroxyl groups on the phenyl ring.
Uniqueness: 4-(2,5-Dihydroxyphenyl)butanoic acid is unique due to the specific positioning of the hydroxyl groups on the phenyl ring, which imparts distinct chemical and biological properties. This unique structure allows it to participate in specific reactions and exhibit particular biological activities that are not observed in its analogs.
Properties
IUPAC Name |
4-(2,5-dihydroxyphenyl)butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c11-8-4-5-9(12)7(6-8)2-1-3-10(13)14/h4-6,11-12H,1-3H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJMDOCWYHKEGQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)CCCC(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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